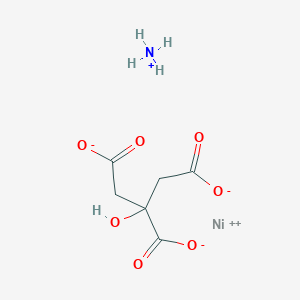

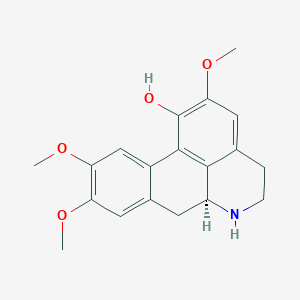

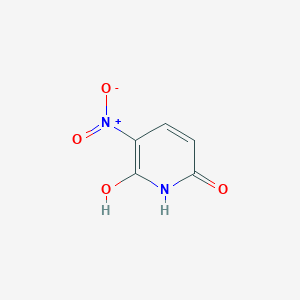

3-Nitropyridine-2,6-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Nitropyridine-2,6-diol is a chemical compound that is part of the nitropyridine family. Nitropyridines are derivatives of pyridine, a basic nitrogen-containing heterocycle, which are substituted with one or more nitro groups. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of nitropyridine derivatives can be achieved through various methods. One approach involves the reaction of pyridine with N2O5 in an organic solvent to yield the N-nitropyridinium ion, which can undergo further reactions to produce 3-nitropyridine with a 77% yield . Another method includes the transformation of 1-methyl-3,5-dinitro-2-pyridone with ketones or aldehydes in the presence of ammonia to give alkyl- or aryl-substituted 3-nitropyridines . Additionally, 3-methoxy-5,6-diamino-2-nitropyridine can be synthesized from 3,5-dichloropyridine through substitution, oxidation, nitration, and ammoniation steps . Similarly, 2-amino-3-nitropyridine-6-methoxy is synthesized from 2,6-dichloropyridine using a sequence of substitution, nitration, ammoniation, and oxidation reactions .

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the structures of several nitrosylruthenium complexes containing 2,2':6',2"-terpyridine were determined by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule . The molecular structure and vibrational assignments of 3-hydroxy-6-methyl-2-nitropyridine have been investigated using density functional theory (DFT), revealing the existence of two conformers and providing insights into the molecular stability and bond strength .

Chemical Reactions Analysis

Nitropyridines can undergo various chemical reactions, including nucleophilic substitution and ring transformations. The reaction mechanism for the synthesis of 3-nitropyridine involves a [1,5] sigmatropic shift rather than an electrophilic aromatic substitution . The vicarious nucleophilic substitution (VNS) method has been used to substitute 3-nitropyridine and 4-substituted-3-nitropyridines with ammonia and amines, achieving high regioselectivities and yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridines can be characterized using spectroscopic methods such as FT-IR, FT-Raman, and NMR. For example, the vibrational analysis of 3-hydroxy-6-methyl-2-nitropyridine was performed using infrared absorption and Raman spectroscopy, complemented by theoretical simulations . The natural bond orbital (NBO) analysis provides information on molecular stability and bond strength, while the molecular electrostatic potential (ESP) surface gives insights into charge density distribution and sites of chemical reactivity . Additionally, the isotropic chemical shifts computed by (1)H and (13)C NMR chemical shifts calculated using the gauge invariant atomic orbital (GIAO) method can be compared with experimental observations to confirm the structure of nitropyridine derivatives .

Applications De Recherche Scientifique

-

Synthesis and Reactions of Nitropyridines

- Application Summary : Nitropyridines, including 3-Nitropyridine, are synthesized through the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent. This results in the formation of the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

- Method of Application : The reaction involves the use of N2O5 in an organic solvent and SO2/HSO3– in water. The nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

- Results or Outcomes : The method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines. The yield for 3-nitropyridine is 77% .

-

Selective Vicarious Nucleophilic Amination of 3-Nitropyridines

- Application Summary : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

- Method of Application : The method involves the substitution of 3-Nitropyridine and 4-substituted-3-nitropyridines with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .

- Results or Outcomes : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substitified-2-alkylamino-5-nitropyridines .

-

Formation of 5-Nitropyridine-2-sulfonic Acid

- Application Summary : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .

- Method of Application : The method involves a two-step reaction starting from 3-nitropyridine .

- Results or Outcomes : The reaction results in the formation of 5-nitropyridine-2-sulfonic acid .

-

Synthesis of 2-Amino-5-Nitropyridine 4-Chlorobenzoic Acid

- Application Summary : 2-Amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) for the first time in the literature .

- Method of Application : The method involves the synthesis and growth of 2A5NP4CBA as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .

- Results or Outcomes : The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .

-

Formation of 2-Substituted-5-Nitro-Pyridines

- Application Summary : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

- Method of Application : The method involves a two-step reaction starting from 3-nitropyridine .

- Results or Outcomes : The reaction results in the formation of a series of 2-substituted-5-nitro-pyridines .

Safety And Hazards

Propriétés

IUPAC Name |

6-hydroxy-5-nitro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-4-2-1-3(7(10)11)5(9)6-4/h1-2H,(H2,6,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANIJGWISUGBFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396670 |

Source

|

| Record name | 3-Nitropyridine-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitropyridine-2,6-diol | |

CAS RN |

16013-84-6 |

Source

|

| Record name | 3-Nitropyridine-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

pyrimidin-2-one](/img/structure/B93888.png)

![Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate](/img/structure/B93889.png)